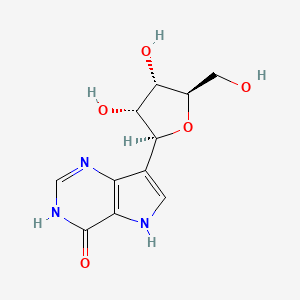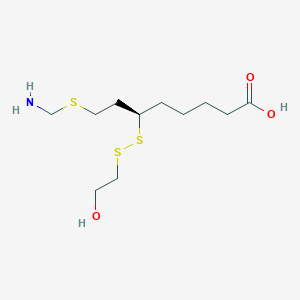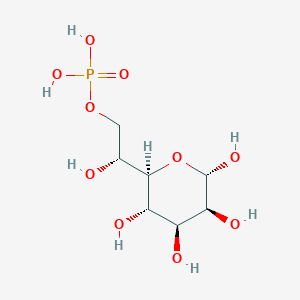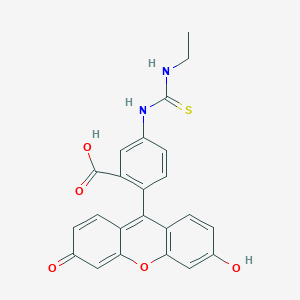
Dioxyselenocysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxyselenocysteine is a selenium-containing amino acid derivative, structurally similar to selenocysteine but with additional oxygen atoms. It is a small molecule with the chemical formula C₃H₇NO₄Se and a molecular weight of approximately 200.05 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dioxyselenocysteine typically involves the incorporation of selenium into an amino acid framework. One common method is the reaction of selenocysteine with oxidizing agents to introduce the oxygen atoms. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained without significant side reactions .
Industrial Production Methods: the principles of large-scale amino acid synthesis, such as batch reactors and continuous flow systems, could be adapted for its production if needed .
Analyse Des Réactions Chimiques
Types of Reactions: Dioxyselenocysteine can undergo various chemical reactions, including:
Oxidation: The selenium atom in this compound can be further oxidized, leading to the formation of seleninic and selenonic acids.
Reduction: Reduction reactions can convert this compound back to selenocysteine or other selenium-containing species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be employed for reduction reactions.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products: The major products of these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of other selenium-containing compounds and as a reagent in organic synthesis.
Biology: Dioxyselenocysteine can be incorporated into proteins to study the role of selenium in biological systems.
Medicine: Its potential antioxidant properties make it a candidate for therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Mécanisme D'action
The mechanism of action of dioxyselenocysteine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Selenocysteine: The most closely related compound, differing by the absence of additional oxygen atoms.
Selenomethionine: Another selenium-containing amino acid, with a different side chain structure.
Methylselenocysteine: A derivative of selenocysteine with a methyl group attached to the selenium atom.
Uniqueness: Dioxyselenocysteine is unique due to its additional oxygen atoms, which confer distinct chemical properties and reactivity compared to other selenium-containing amino acids. This makes it a valuable compound for studying the effects of selenium oxidation states in biological and chemical systems .
Propriétés
Formule moléculaire |
C3H6NO4Se |
|---|---|
Poids moléculaire |
199.06 g/mol |
InChI |
InChI=1S/C3H6NO4Se/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |
Clé InChI |
CFDIKEIPXZDMLP-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)[Se](=O)=O |
SMILES canonique |
C(C(C(=O)O)N)[Se](=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)


![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)

![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)



![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)



